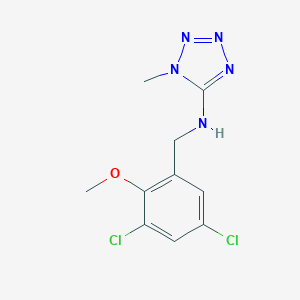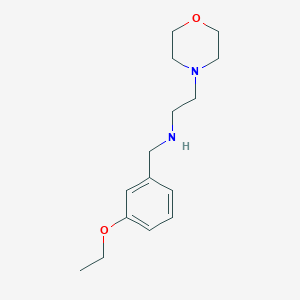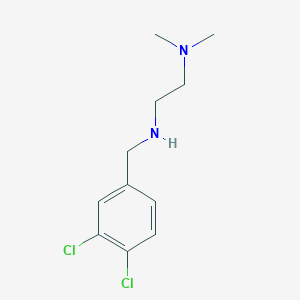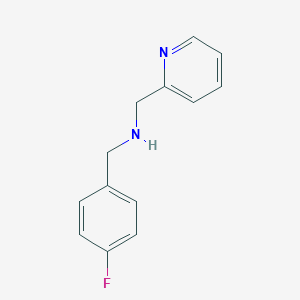
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine is a synthetic organic compound characterized by the presence of a tetrazole ring and a dichloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-methoxybenzyl chloride and 1-methyltetrazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3,5-dichloro-2-methoxybenzyl chloride is added to a solution of 1-methyltetrazole in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloromethoxyphenyl group.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted tetrazole derivatives.
Oxidation: Oxidized tetrazole compounds.
Reduction: Reduced tetrazole derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine
- N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-methyl-1H-tetrazole-5-carboxamide
- N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-methyl-1H-tetrazole-5-thiol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dichloromethoxyphenyl and tetrazole moieties, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
878424-07-8 |
|---|---|
Molecular Formula |
C10H11Cl2N5O |
Molecular Weight |
288.13g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c1-17-10(14-15-16-17)13-5-6-3-7(11)4-8(12)9(6)18-2/h3-4H,5H2,1-2H3,(H,13,14,16) |
InChI Key |
SBUGQWGJHXUDJO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cinnamyl-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B499220.png)

![N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B499222.png)
![2-{[(3-Methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B499223.png)
![4-{[(2-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499224.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B499225.png)
![N-[(5-methylthiophen-2-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499228.png)
![2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B499230.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B499231.png)
![N,N-diethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B499235.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)

![1-({2-[(2-Methylbenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499241.png)
